REACTION_SMILES
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[CH3:33][OH:34].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][cH:6][c:7]([S:10](=[O:11])(=[O:12])[n:13]2[n:14][cH:15][c:16]3[c:17]([O:22][CH2:23][CH2:24][N:25]4[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30]4)[cH:18][cH:19][cH:20][c:21]23)[cH:8][cH:9]1.[NH2:31][NH2:32]>>[NH2:1][c:4]1[cH:5][cH:6][c:7]([S:10](=[O:11])(=[O:12])[n:13]2[n:14][cH:15][c:16]3[c:17]([O:22][CH2:23][CH2:24][N:25]4[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30]4)[cH:18][cH:19][cH:20][c:21]23)[cH:8][cH:9]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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O=[N+]([O-])c1ccc(S(=O)(=O)n2ncc3c(OCCN4CCCCC4)cccc32)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(S(=O)(=O)n2ncc3c(OCCN4CCCCC4)cccc32)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
NN
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Name
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|
Type
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product
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Smiles
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Nc1ccc(S(=O)(=O)n2ncc3c(OCCN4CCCCC4)cccc32)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |